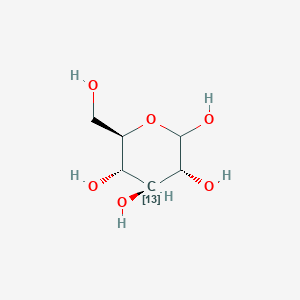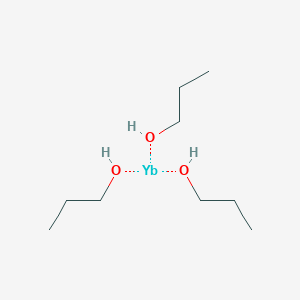
(R)-Mac-H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Mac-H is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry and its applications in medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Mac-H typically involves enantioselective catalytic reactions. One common method is the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral ligand that facilitates the selective formation of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Mac-H may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-Mac-H undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
®-Mac-H has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ®-Mac-H involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which ®-Mac-H is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ®-Mac-H include other chiral molecules with analogous structures and functions. Examples include:
- (S)-Mac-H
- ®-Lactic acid
- ®-Alanine
Uniqueness
®-Mac-H is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantioselectivity makes it particularly valuable in applications requiring high precision and specificity.
Properties
Molecular Formula |
C23H36F3N3O7 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(2R)-2-tert-butyl-3-methylimidazolidin-4-one;diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H19NO4.C8H16N2O.C2HF3O2/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3;1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h14H,5-7H2,1-4H3;7,9H,5H2,1-4H3;(H,6,7)/t;7-;/m.1./s1 |
InChI Key |
VPEIUDRYFWHOML-QABCSGHHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)[C@@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















